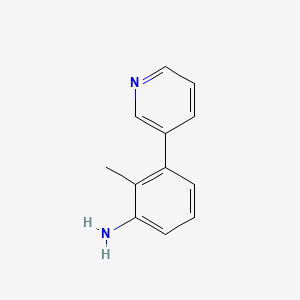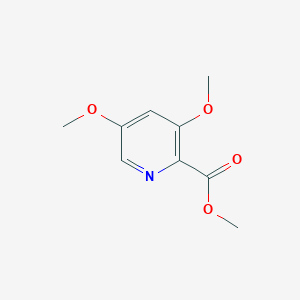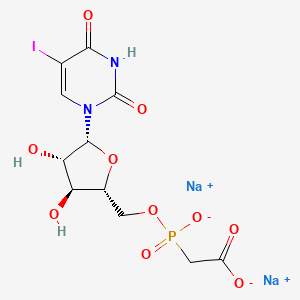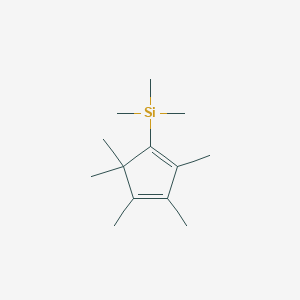![molecular formula C11H11NO2S B13146468 Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
Ethyl benzo[b]thiophen-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl benzo[b]thiophen-3-ylcarbamate is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological properties and applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The structure of this compound consists of a benzo[b]thiophene core with an ethyl carbamate group attached to the third position of the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[b]thiophen-3-ylcarbamate can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with ethyl isocyanate under suitable conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Another method involves the use of aryne intermediates. In this approach, aryne precursors react with alkynyl sulfides to form benzo[b]thiophenes. The reaction conditions include the use of a suitable solvent and a base to facilitate the formation of the aryne intermediate, which then undergoes nucleophilic attack by the alkynyl sulfide to form the benzo[b]thiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ethyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzo[b]thiophene core.
科学的研究の応用
Ethyl benzo[b]thiophen-3-ylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用機序
The mechanism of action of ethyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .
類似化合物との比較
Ethyl benzo[b]thiophen-3-ylcarbamate can be compared with other similar compounds, such as:
2-substituted benzo[b]thiophenes: These compounds have similar structures but differ in the substituents attached to the benzo[b]thiophene core.
Thiophene derivatives: Compounds with a thiophene ring system exhibit similar chemical properties and biological activities.
Benzothiophene-3-carboxylic acid derivatives: These compounds have a carboxylic acid group at the third position of the benzo[b]thiophene ring and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the presence of the ethyl carbamate group, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
ethyl N-(1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)12-9-7-15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) |
InChIキー |
OJCVJYAGPINKOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



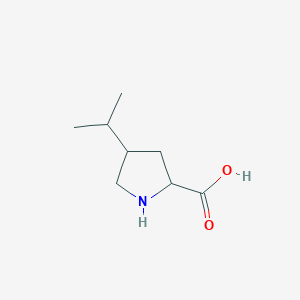
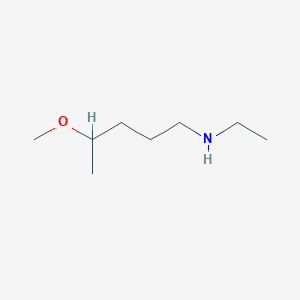
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)


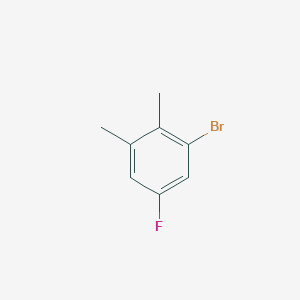

![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
